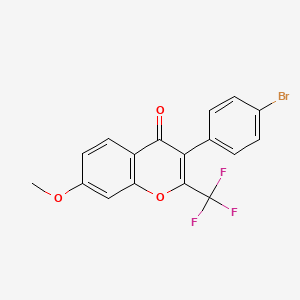
3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one” is a chromen-4-one derivative. Chromen-4-one derivatives are known to possess a spectrum of biological activities . The compound has a bromophenyl group, a methoxy group, and a trifluoromethyl group attached to the chromen-4-one core. These substituents can significantly influence the compound’s properties and biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-4-one core with the bromophenyl, methoxy, and trifluoromethyl groups attached at the 3rd, 7th, and 2nd positions, respectively. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its potential biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The bromophenyl group could potentially undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl, methoxy, and trifluoromethyl groups could affect properties such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Effects
One key application of chromen-4-one derivatives is in the field of antimicrobials and anti-inflammatory agents. For instance, a study on tectorigenin monohydrate, an isoflavone derived from Belamcanda chinensis and a relative of chromen-4-ones, demonstrated antimicrobiotic and anti-inflammatory properties (Liu, Ma, Gao, & Wu, 2008).
Synthesis of Novel Compounds
Chromen-4-one derivatives are pivotal in synthesizing various novel compounds. A study outlined the synthesis of 3-acyl-4-aryl-2-(trifluoromethyl)-2-hydroxy-3,4,7,8-tetrahydro-2H-chromen-5(6H)-ones, demonstrating the versatility of chromen-4-ones in creating new molecular structures (Bonacorso et al., 2011).
Catalysis in Organic Synthesis
Chromen-4-ones are used as catalysts in organic synthesis. A study on polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts utilized for Michael additions in the synthesis of Warfarin and its analogues highlights the role of chromen-4-one derivatives in catalysis (Alonzi et al., 2014).
Molecular Docking and Structural Analysis
Chromen-4-ones also find application in molecular docking and structural analysis. The study of the crystal structure of a compound synthesized from chromen-4-one derivatives showcased its antimicrobial activity and facilitated molecular docking analyses (Okasha et al., 2022).
Phototransformation Studies
Research on the phototransformation of chromenones, including studies on 3-alkoxychromenones, has provided insights into their potential applications in the development of new photoproducts with unique structures (Khanna et al., 2015).
Electrochemical Applications
Chromen-4-one derivatives have been studied for their electrochemical properties. A research focusing on the electrochemical reduction of 4-(bromomethyl)-2H-chromen-2-ones at carbon cathodes in dimethylformamide revealed their potential in electrochemical applications (Mubarak & Peters, 2008).
Mecanismo De Acción
Target of Action
Related compounds such as pyrazoline derivatives have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The attachment of a trifluoromethyl group at a specific position of a pyrazole scaffold has been shown to produce more active derivatives .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . ROS overexpression and oxidative stress can negatively affect different cellular components .
Result of Action
Related compounds have been shown to affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrF3O3/c1-23-11-6-7-12-13(8-11)24-16(17(19,20)21)14(15(12)22)9-2-4-10(18)5-3-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWISXLBGDBXEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2373744.png)
![5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2373746.png)
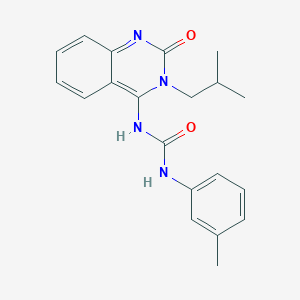
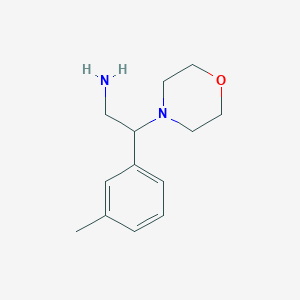
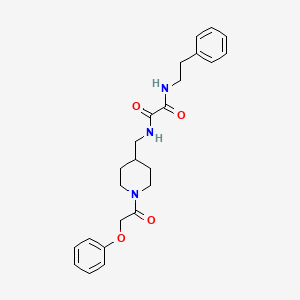
![4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2373755.png)
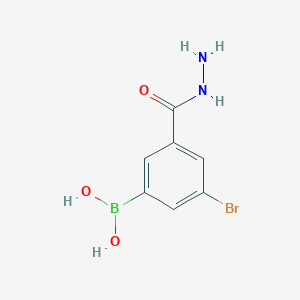


![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide](/img/structure/B2373763.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-ynylpiperidine-2-carboxylic acid](/img/structure/B2373765.png)
